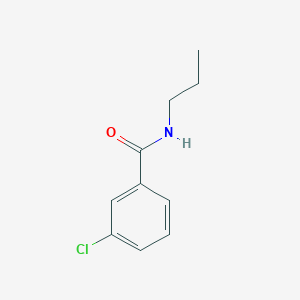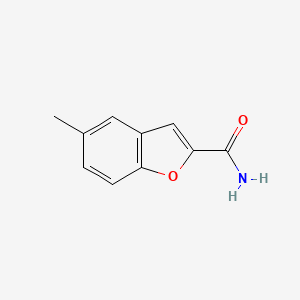
1-Bromo-2,7-dimethylnaphthalene
Descripción general
Descripción
1-Bromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C12H11Br. It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 7 positions, and a bromine atom is substituted at the 1 position. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.
Métodos De Preparación
1-Bromo-2,7-dimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2,7-dimethylnaphthalene using N-bromosuccinimide in the presence of a solvent like N,N-dimethylformamide and acetonitrile at room temperature. The reaction mixture is stirred for 16 hours, and the product is then extracted and purified . Another method involves the use of bromine in carbon disulfide at low temperatures, followed by purification .
Análisis De Reacciones Químicas
1-Bromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
1-Bromo-2,7-dimethylnaphthalene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: Its derivatives may be explored for potential biological activities and medicinal properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,7-dimethylnaphthalene primarily involves its role as a reactant in chemical reactions. In coupling reactions, for example, the bromine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
1-Bromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-methylnaphthalene: Similar structure but with only one methyl group.
2-Bromo-1,4-dimethylnaphthalene: Different substitution pattern on the naphthalene ring.
1-Bromo-2-naphthol: Contains a hydroxyl group instead of methyl groups.
These compounds share some reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.
Propiedades
IUPAC Name |
1-bromo-2,7-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNJIORMHTAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)













